molecular formula C17H17ClN2O6 B4231296 N-[5-chloro-2-(2-methoxyethoxy)phenyl]-2-(2-nitrophenoxy)acetamide

N-[5-chloro-2-(2-methoxyethoxy)phenyl]-2-(2-nitrophenoxy)acetamide

Cat. No.: B4231296
M. Wt: 380.8 g/mol
InChI Key: FPRHHUNMWVBFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-chloro-2-(2-methoxyethoxy)phenyl]-2-(2-nitrophenoxy)acetamide, also known as GW501516, is a peroxisome proliferator-activated receptor delta (PPARδ) agonist. It was initially developed as a potential treatment for metabolic disorders, including obesity, diabetes, and dyslipidemia. However, it gained popularity among athletes and bodybuilders due to its purported ability to enhance endurance and performance.

Mechanism of Action

N-[5-chloro-2-(2-methoxyethoxy)phenyl]-2-(2-nitrophenoxy)acetamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and energy expenditure. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve metabolic function and enhance endurance.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose metabolism, and reduced inflammation. It has also been shown to increase endurance and performance in animal models.

Advantages and Limitations for Lab Experiments

N-[5-chloro-2-(2-methoxyethoxy)phenyl]-2-(2-nitrophenoxy)acetamide has several advantages for laboratory experiments. It is a potent and selective PPARδ agonist, which allows for precise targeting of the receptor. It also has a long half-life, which makes it suitable for chronic dosing studies. However, its use in laboratory experiments is limited by its potential for off-target effects and toxicity.

Future Directions

There are several potential future directions for research on N-[5-chloro-2-(2-methoxyethoxy)phenyl]-2-(2-nitrophenoxy)acetamide. One area of interest is its potential for treating metabolic disorders, including obesity, diabetes, and dyslipidemia. Another area of interest is its potential for enhancing endurance and performance in athletes and military personnel. Additionally, further research is needed to investigate the safety and potential side effects of long-term use.

Scientific Research Applications

N-[5-chloro-2-(2-methoxyethoxy)phenyl]-2-(2-nitrophenoxy)acetamide has been extensively studied in animal models and human cell lines to investigate its potential therapeutic effects. Studies have shown that it can improve glucose metabolism, increase insulin sensitivity, and reduce inflammation. It has also been shown to increase endurance and performance in animal models.

Properties

IUPAC Name

N-[5-chloro-2-(2-methoxyethoxy)phenyl]-2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O6/c1-24-8-9-25-15-7-6-12(18)10-13(15)19-17(21)11-26-16-5-3-2-4-14(16)20(22)23/h2-7,10H,8-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRHHUNMWVBFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.